L-Homophenylalanine

Catalog No.
S1767618
CAS No.
943-73-7
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Homophenylalanine

CAS Number

943-73-7

Product Name

L-Homophenylalanine

IUPAC Name

(2S)-2-amino-4-phenylbutanoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1

InChI Key

JTTHKOPSMAVJFE-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N

Synonyms

(S)-2-amino-4-phenylbutanoic acid, 2-amino-4-phenylbutanoic acid

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N

One prominent example is its role in the production of angiotensin-converting enzyme (ACE) inhibitors. These medications are used to treat high blood pressure and heart failure by blocking the action of an enzyme that regulates blood vessel constriction []. L-Homophenylalanine serves as a key building block in the synthesis of NEPA, a crucial intermediate for synthesizing several ACE inhibitors, including enalapril, delapril, quinapril, and ramipril [].

Other Potential Applications

Beyond its established use in ACE inhibitor production, L-Homophenylalanine is being explored for other potential applications in scientific research:

  • Anti-tumor properties: Studies suggest that L-Homophenylalanine might possess anti-tumor properties. However, this research is still in its early stages, and further investigation is needed to understand its potential therapeutic effects and mechanisms of action [].
  • Enzymatic production: Researchers are actively investigating enzymatic methods for producing L-Homophenylalanine. These methods offer advantages over traditional chemical synthesis, such as being more environmentally friendly and potentially more cost-effective [].

L-Homophenylalanine, chemically known as L-4-phenyl-2-aminobutanoic acid, is a non-proteinogenic alpha-amino acid that serves as an analogue of L-phenylalanine. Its structure features a 2-phenylethyl side chain instead of the benzyl side chain found in L-phenylalanine, which contributes to its unique properties and applications in biochemical research and pharmaceuticals . This compound is classified as a member of a new class of oral angiotensin-converting enzyme inhibitors, showing significant potential as an antihypertensive agent .

, particularly those involving transamination and enzymatic catalysis. One notable reaction involves the synthesis from 2-oxo-4-phenylbutyric acid through a transamination process using L-glutamic acid and tyrosine aminotransferase as the catalyst. This reaction can yield high enantiomeric excess, often exceeding 99%, making it suitable for pharmaceutical applications . Additionally, L-homophenylalanine can be synthesized through enzymatic-spontaneous chemical cascades, which are cost-effective and utilize simple starting materials like benzaldehyde and pyruvate .

The biological activity of L-homophenylalanine is primarily linked to its role as an angiotensin-converting enzyme inhibitor. This property makes it valuable in the treatment of hypertension by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The compound's efficacy in this regard has been demonstrated in various studies, highlighting its potential as a therapeutic agent for cardiovascular diseases . Furthermore, it acts as a precursor for synthesizing other bioactive compounds, enhancing its relevance in medicinal chemistry.

Several methods have been developed for synthesizing L-homophenylalanine:

  • Enzymatic Synthesis: Utilizing enzymes such as tyrosine aminotransferase allows for effective transamination reactions. This method can achieve high yields and enantiomeric purity .
  • Chemical Cascade Reactions: Recent advancements have introduced cascade reactions involving both enzymatic and spontaneous steps, optimizing the production process using inexpensive substrates .
  • Immobilized Enzyme Techniques: The use of immobilized enzymes has been explored to enhance reaction efficiency and simplify product recovery .

These methods not only improve yield but also reduce costs associated with traditional synthesis routes.

L-Homophenylalanine is primarily utilized in the pharmaceutical industry due to its role as a precursor for angiotensin-converting enzyme inhibitors. Its applications include:

  • Development of antihypertensive medications.
  • Synthesis of chiral drugs in medicinal chemistry.
  • Potential use in research related to metabolic disorders and cardiovascular health .

Studies on the interactions of L-homophenylalanine with biological systems have shown its potential effects on enzyme activity related to blood pressure regulation. Research indicates that this compound can influence the activity of various enzymes involved in the renin-angiotensin system, which is critical for maintaining blood pressure homeostasis . Further interaction studies could elucidate additional pathways affected by this amino acid.

L-Homophenylalanine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
L-PhenylalanineBenzyl side chainEssential amino acid; involved in protein synthesis
L-TyrosineHydroxylated phenol side chainPrecursor to neurotransmitters like dopamine
D-HomophenylalanineMirror image (D-form)Less biologically active than L-homophenylalanine
L-DopaHydroxylated form of phenylalaninePrecursor to dopamine; used in Parkinson's treatment

L-Homophenylalanine is unique due to its specific inhibitory action on angiotensin-converting enzyme, distinguishing it from other similar compounds that do not exhibit this particular biological activity .

XLogP3

-1.2

UNII

8JYL44CC06

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

943-73-7

Wikipedia

L-homophenylalanine

Dates

Modify: 2023-08-15

Explore Compound Types